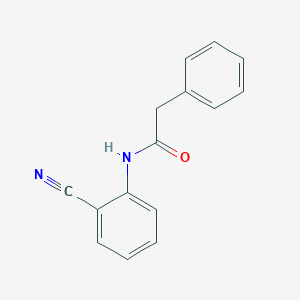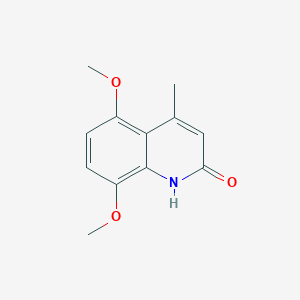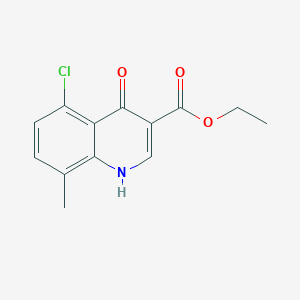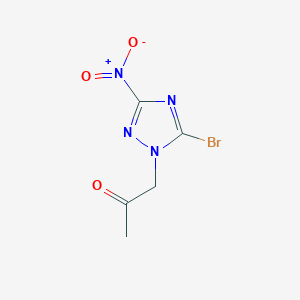![molecular formula C11H13N3 B187770 [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS No. 400876-68-8](/img/structure/B187770.png)
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a chemical compound with the empirical formula C11H13N3 . It is a solid substance . The compound is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” consists of a pyrazole ring attached to a methylphenyl group . The exact structure analysis is not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” are not available in the searched resources, pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a solid substance . It has a molecular weight of 187.24 . More specific physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Synthesis and Characterization
"[1-(3-Methylphenyl)pyrazol-4-yl]methanamine" and its derivatives are synthesized and characterized using various techniques, laying the foundation for their scientific applications. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, with the compound being characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018). Additionally, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, with the compound being fully characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo & Castillo, 2021).
Therapeutic Potential
Some derivatives of pyrazol-4-yl methanamine have shown potential in therapeutic applications. For example, 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE and selective MAO-B inhibitory activities in nanomolar or low micromolar ranges, suggesting potential for the treatment of Alzheimer's disease (Kumar et al., 2013).
Antimicrobial and Anticancer Properties
Pyrazole derivatives have been studied for their antimicrobial and anticancer properties. For instance, a series of novel pyrazole derivatives exhibited significant in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than the reference drug doxorubicin (Hafez, El-Gazzar & Al-Hussain, 2016). Pyrazole-based compounds encapsulated in chitosan liposomal emulsion also demonstrated limited toxicity and antimicrobial potentials against bacterial strains (Nada et al., 2018).
Corrosion Inhibition
Pyrazole derivatives have been used as corrosion inhibitors for metals. For example, synthesized compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone were found to be efficient inhibitors for mild steel in acidic solutions (Yadav, Sinha, Sarkar & Tiwari, 2015).
Orientations Futures
Pyrazole compounds, including “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDUYNRSBLFGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355954 |
Source


|
| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine | |
CAS RN |
400876-68-8 |
Source


|
| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)




![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)


![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)


